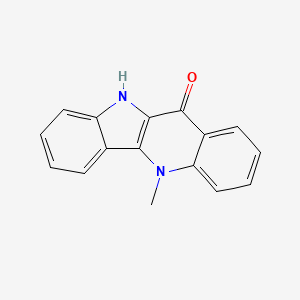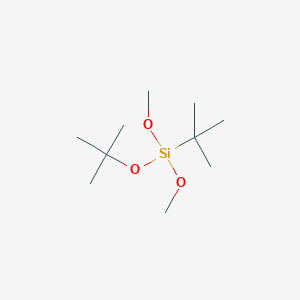![molecular formula C17H20NO+ B14262627 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium CAS No. 138416-19-0](/img/structure/B14262627.png)
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is a quaternary ammonium compound that features a morpholine ring substituted with an ethenyl group and a naphthalen-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium typically involves the quaternization of morpholine with a suitable alkylating agent. One common method includes the reaction of morpholine with 1-bromo-4-ethenylbenzene and 1-bromomethylnaphthalene under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetonitrile at elevated temperatures (80-100°C) to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The naphthalen-1-ylmethyl group can be reduced to form a dihydronaphthalene derivative.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used under mild conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Dihydronaphthalene derivatives.
Substitution: Azido and cyano derivatives.
Applications De Recherche Scientifique
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential as an antimicrobial agent.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, leading to the formation of cross-linked networks. The naphthalen-1-ylmethyl group can intercalate into DNA, disrupting its structure and function. The morpholine ring can interact with biological membranes, altering their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Naphthalen-1-yl)methylmorpholine
- 4-Ethenylmorpholine
- 4-(Naphthalen-1-yl)methylpiperidine
Uniqueness
4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium is unique due to the presence of both an ethenyl group and a naphthalen-1-ylmethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
138416-19-0 |
|---|---|
Formule moléculaire |
C17H20NO+ |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
4-ethenyl-4-(naphthalen-1-ylmethyl)morpholin-4-ium |
InChI |
InChI=1S/C17H20NO/c1-2-18(10-12-19-13-11-18)14-16-8-5-7-15-6-3-4-9-17(15)16/h2-9H,1,10-14H2/q+1 |
Clé InChI |
STFYHXJYLLUMOG-UHFFFAOYSA-N |
SMILES canonique |
C=C[N+]1(CCOCC1)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


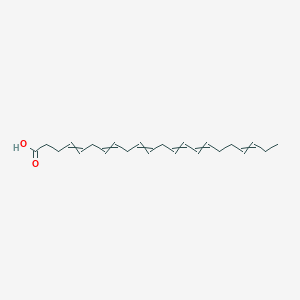

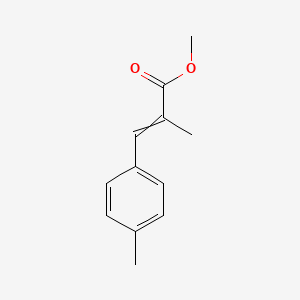
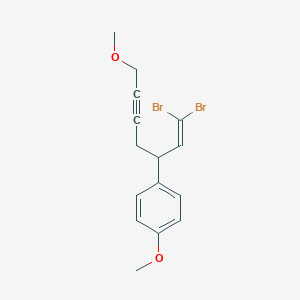
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)
![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

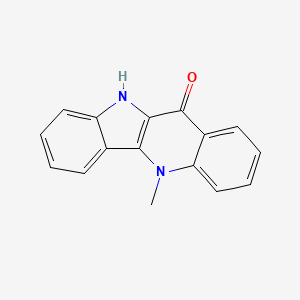
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
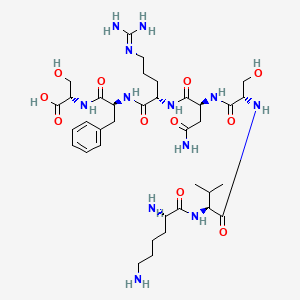
![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)
